molecular formula C15H14BrNO3S B3016945 (E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4,6-trimethylbenzenesulfonamide CAS No. 321958-84-3

(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B3016945
CAS RN: 321958-84-3
M. Wt: 368.25
InChI Key: YIALRJNDQZGGJO-SFQUDFHCSA-N
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Description

(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H14BrNO3S and its molecular weight is 368.25. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

  • Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, which are structurally similar to the queried compound, have shown promise in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Oxidation Catalysts

  • Sulfonamide-substituted iron phthalocyanine, a compound structurally similar to the queried one, has been designed to optimize parameters crucial for oxidation catalysts, such as solubility and stability. It has demonstrated remarkable stability under oxidative conditions and is efficient in the oxidation of olefins (Işci et al., 2014).

Synthesis and Characterization of Novel Compounds

  • Benzenesulfonamide derivatives have been synthesized and characterized for various purposes. For example, the synthesis of novel benzenesulfonamide substituted zinc(II) phthalocyanines was reported for potential use in photocatalytic applications and photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).

Insecticidal, Fungicidal, and Herbicidal Activity

  • Halogen-containing derivatives of N-substituted quinone imines have been synthesized and studied for their potential use as insecticides, fungicides, and herbicides. These compounds showed significant activity against insects and fungi, with those having a higher number of chlorine atoms exhibiting greater effectiveness (2020).

Inhibition of Lipoxygenase

  • Certain benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against lipoxygenase, an enzyme involved in inflammatory processes. These compounds could potentially be used as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Electrophilic Cyanation in Organic Synthesis

  • Benzenesulfonamide derivatives have been employed in the electrophilic cyanation of aryl and heteroaryl bromides, facilitating the synthesis of various benzonitriles, which are valuable in pharmaceutical chemistry (Anbarasan, Neumann, & Beller, 2011).

properties

IUPAC Name

(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S/c1-9-6-10(2)15(11(3)7-9)21(19,20)17-12-4-5-14(18)13(16)8-12/h4-8H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIALRJNDQZGGJO-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=CC(=O)C(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4,6-trimethylbenzenesulfonamide

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